Furomazine

Description

Contextualization of Furomazine within Bioluminescence Systems

This compound is a synthetic coelenterazine (B1669285) analogue that functions as a substrate for the engineered luciferase, NanoLuc (Nluc). acs.orgnih.gov The combination of this compound and NanoLuc creates a novel bioluminescent system that generates a high-intensity, glow-type luminescence. nih.gov This system is approximately 150 times brighter than the more traditional firefly or Renilla luciferase systems. nih.gov

The NanoLuc-Furomazine system offers several advantages that make it a valuable tool in chemical biology. The small size of the NanoLuc enzyme (19 kDa) makes it an ideal fusion reporter for genetic studies. nih.govnih.gov Furthermore, the high specific activity and stability of the enzyme, coupled with the favorable properties of this compound, result in a robust and sensitive detection method. nih.gov this compound itself is more stable in cell culture media and produces lower autoluminescence compared to other substrates like coelenterazine. acs.org

The intense light output of the NanoLuc-Furomazine reaction allows for highly sensitive detection of biological events. This has been leveraged in a variety of applications, including gene expression studies, protein-protein interaction assays, and in vivo imaging. To further enhance its utility, particularly for in vivo studies where solubility and bioavailability are crucial, derivatives of this compound have been developed. These include hydrofurimazine (B11933442) and fluorofurimazine (B12065213), which exhibit improved aqueous solubility. rpxcorp.comnih.gov

Historical Trajectory of this compound Research Development

The development of this compound is intrinsically linked to the engineering of the NanoLuc luciferase. Scientists at Promega Corporation undertook a project to improve upon existing bioluminescence technologies by co-engineering both the enzyme and its substrate. nih.govpromega.comfinancialcontent.com

The starting point for the enzyme was a small luciferase subunit from the deep-sea shrimp Oplophorus gracilirostris. nih.gov Through a process of protein structure optimization, researchers engineered a more efficient and stable luciferase. nih.gov Concurrently, a novel imidazopyrazinone substrate was developed to maximize the light output with the newly engineered enzyme. nih.gov

This novel substrate was 2-furanylmethyl-deoxy-coelenterazine, which was named this compound. acs.org The discovery and characterization of the NanoLuc-Furomazine system were detailed in a 2012 publication in ACS Chemical Biology by Hall et al. acs.orgnih.gov This paper described how the pairing of NanoLuc with this compound resulted in a bioluminescent system with significantly enhanced brightness and stability. acs.orgnih.gov

Following its initial development, research has continued to focus on refining the properties of this compound to expand its applications. This has led to the creation of derivatives with enhanced solubility and bioavailability for improved performance in whole-animal imaging. nih.gov These advancements underscore the ongoing importance of this compound in the evolution of bioluminescence technology.

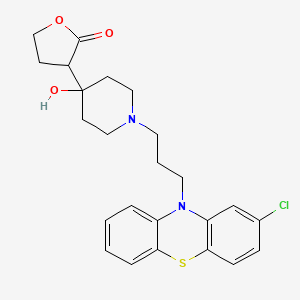

Structure

3D Structure

Properties

CAS No. |

28532-90-3 |

|---|---|

Molecular Formula |

C24H27ClN2O3S |

Molecular Weight |

459.0 g/mol |

IUPAC Name |

3-[1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-hydroxypiperidin-4-yl]oxolan-2-one |

InChI |

InChI=1S/C24H27ClN2O3S/c25-17-6-7-22-20(16-17)27(19-4-1-2-5-21(19)31-22)12-3-11-26-13-9-24(29,10-14-26)18-8-15-30-23(18)28/h1-2,4-7,16,18,29H,3,8-15H2 |

InChI Key |

PRGQOVDEZVJQJK-UHFFFAOYSA-N |

SMILES |

C1COC(=O)C1C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |

Canonical SMILES |

C1COC(=O)C1C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furomazine and Its Analogues

Strategies for Pyrazine (B50134) Core Functionalization

Functionalization of the pyrazine core is crucial for synthesizing diverse analogues and tailoring their properties. Transition metal-catalyzed reactions are widely utilized for carbon-carbon (C-C) bond formation on pyrazines rsc.org. Key methodologies include:

Suzuki Coupling : This powerful and straightforward reaction is a common tool for C-C bond formation, allowing the coupling of pyrazine derivatives with various boronic acids rsc.orgrhhz.net. For instance, Suzuki coupling has been successfully applied to 2-bromo-1H-imidazo[4,5-b]pyrazine to yield C-2 substituted imidazopyrazines under microwave irradiation, demonstrating good functional group tolerance and short reaction times rhhz.net.

Stille Coupling : Known for its versatility and excellent functional group compatibility, Stille cross-coupling is effective for C-C bond formation within pyrazines, particularly with stannylated pyrazines and various aryl, acyl, and vinyl halides or triflates rsc.orgresearchgate.net.

Heck and Sonogashira Reactions : These palladium-catalyzed cross-coupling reactions are also employed for C-C bond formation on pyrazines, with Sonogashira being particularly important for sp2-sp carbon-carbon bond formation, crucial in synthesizing natural products and biologically active molecules rsc.orgresearchgate.net.

Nucleophilic Aromatic Substitution (NAS) : This reaction is commonly used to functionalize positions 5 and 7 of fused pyrimidine (B1678525) rings, allowing the introduction of various structural motifs such as aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides mdpi.com.

Side-Chain Functionalization : Beyond direct ring functionalization, side-chain modifications are also possible. For example, radical bromination under Wohl-Ziegler conditions can be used to functionalize methyl groups at positions like the 6-position of the pyrazine core rsc.org.

These strategies enable the precise installation of diverse substituents onto the pyrazine scaffold, critical for building the complex architecture of molecules like Furomazine.

Investigation of Diverse Synthetic Pathways and Precursors

Various synthetic pathways have been explored for constructing the pyrazine core and its derivatives, offering flexibility in precursor selection and reaction conditions.

Carbon-carbon coupling reactions are fundamental in assembling complex molecular architectures. In the context of pyrazine synthesis, these reactions extend beyond simple functionalization to include more elaborate constructions:

Palladium-Catalyzed Negishi Coupling : This reaction, often integrated with cyanation, has been featured in the scalable synthesis of pyrazine-containing compounds, demonstrating its utility in multi-step, one-pot sequences for efficient C-C bond formation acs.org.

Suzuki-Miyaura Cross-Coupling : As highlighted earlier, its broad applicability and tolerance to various functional groups make it a cornerstone for creating C-C bonds in pyrazine synthesis, allowing for the incorporation of diverse aryl and heteroaryl groups rhhz.netresearchgate.net.

Stille and Sonogashira Couplings : These methods also contribute significantly to C-C bond formation, enabling the attachment of complex fragments to the pyrazine ring, leading to highly functionalized analogues rsc.orgresearchgate.net.

These coupling reactions provide powerful tools for assembling the carbon skeleton of this compound and its analogues, often allowing for the introduction of complex fragments in a controlled manner.

Beyond direct coupling, numerous cyclization and alternative functionalization routes are employed for pyrazine synthesis:

Condensation Reactions : A classical method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine (B8608421) researchgate.netunimas.my. Self-condensation of two moles of α-aminocarbonyl compounds to yield 3,6-dihydropyrazine, followed by mild oxidation, is another established route researchgate.netunimas.my. More recently, a greener one-pot approach for pyrazine synthesis involves the condensation of 1,2-diamine and 1,2-dicarbonyl in the presence of a strong base (e.g., t-BuOK) at room temperature rsc.org.

Cyclization of Specific Precursors : An alternative route involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form 1,2-dihydropyrazine precursors researchgate.netunimas.my. The reaction of dicyanide with ammonia (B1221849) can also lead to pyrazine formation unimas.my.

Dehydrogenative Coupling : Base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols can selectively form functionalized 2,5-substituted pyrazine derivatives, generating hydrogen gas and water as byproducts, which makes these methods atom-economical and environmentally benign acs.org. Intermolecular dehydrogenative coupling of ethylenediamine (B42938) with 1,2-propanediol or intramolecular cyclization-dehydrogenation of hydroxyl diamines are also reported rsc.org.

Copper-Catalyzed Oxidative Coupling : A new method involves copper-catalyzed aerobic oxidative C-H/N-H coupling between simple ketones and diamines, which can yield a variety of pyrazines nih.gov.

Cyclization of N-allyl Malonamides : A sequence involving the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization has been described for pyrazine synthesis, yielding products with ester and hydroxyl groups at the 2- and 3-positions rsc.org.

These diverse pathways offer a range of options for constructing the pyrazine core, allowing for flexibility based on the desired substitution pattern and available starting materials.

Scalable Synthetic Approaches for this compound and Analogues

The development of scalable synthetic approaches is critical for the industrial production and widespread application of compounds like this compound.

One-Pot In Situ Oxidation Strategy : This approach has been developed for the gram-scale synthesis of pyrazine-linked conjugated microporous polymers, demonstrating its potential for larger-scale production of pyrazine-containing materials rsc.org.

Accelerated Development for Clinical Candidates : Scalable syntheses are crucial for advancing compounds into clinical studies. An example includes the accelerated development of a CNS-penetrant sGC stimulator, which features a palladium-catalyzed one-pot Negishi coupling/cyanation sequence, optimized for efficiency and impurity control acs.org.

Advantages of Synthetic Pyrazines : Synthetic pyrazines are favored in industrial applications due to their consistency in quality, cost-effectiveness, and ease of large-scale production. Continuous advancements in chemical synthesis techniques are expected to further enhance the quality and variety of synthetic pyrazines dataintelo.com.

These approaches focus on optimizing reaction conditions, minimizing steps, and improving yields to facilitate large-scale manufacturing.

Challenges and Innovations in this compound Synthesis

Despite the advancements, the synthesis of pyrazine derivatives, including complex molecules like this compound, presents several challenges:

Low Yields and Long Reaction Times : Many traditional pyrazine synthesis methods are limited by low yields and extended reaction times rsc.org.

Environmental Concerns : Some developed approaches suffer from environmental issues due to the use of toxic organic ligands and low selectivity, leading to unwanted side reactions rsc.org.

Regioselectivity and Functional Group Compatibility : Achieving precise regioselectivity and maintaining compatibility with diverse functional groups throughout multi-step syntheses remains a challenge for complex pyrazine derivatives rsc.org.

Designing Selective Inhibitors : In medicinal chemistry, a significant challenge involves designing selective inhibitors and developing strategies to overcome resistance mutations, which often requires highly tuned synthetic approaches acs.org.

Innovations are continuously addressing these challenges:

Greener Chemistry : The development of efficient, greener one-pot chemistry approaches, such as the condensation of 1,2-diamine and 1,2-dicarbonyl in the presence of a strong base at room temperature, represents a significant innovation rsc.org.

Sustainable Methodologies : The exploration of atom-economical and environmentally benign methods, such as those employing earth-abundant metal catalysts (e.g., manganese pincer complexes) for dehydrogenative couplings, is a key area of innovation acs.org. These methods generate only hydrogen gas and water as byproducts acs.org.

Flow Chemistry and Automated Synthesis : Continuous flow synthesis methods have been explored to access previously inaccessible derivatives in an automated fashion, offering potential for rapid and efficient synthesis of pyrazine-containing compounds beilstein-journals.org.

Novel Catalysts : Research into novel and more efficient catalysts continues to improve reaction outcomes and broaden the scope of pyrazine synthesis rsc.orgresearchgate.net.

These ongoing innovations aim to make the synthesis of this compound and its analogues more efficient, sustainable, and versatile, opening new avenues for their application.

Elucidation of Furomazine Reaction Mechanisms Through Computational Chemistry

Molecular Modeling of Furomazine-Luciferase System Interactions

Molecular modeling techniques are instrumental in understanding the initial interactions between this compound and the NanoLuc luciferase enzyme. NanoLuc is a 19.1 kDa luciferase enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. nih.govnih.gov These computational methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level details of how this compound binds within the enzyme's active site. researchgate.netwikipedia.org

Molecular docking studies have indicated that furimamide, the emissive product of the NanoLuc-furimazine system, is positioned within the central cavity (β-barrel) of NanoLuc luciferase. researchgate.net This initial binding is crucial for orienting the substrate for the subsequent catalytic reactions. Molecular dynamics simulations further illuminate the dynamic behavior of the NanoLuc-furimamide complex, suggesting a less compact protein structure in the presence of furimamide compared to its apo form (the enzyme without its ligand). researchgate.netigem.org These simulations offer insights into the conformational changes and flexibility of the enzyme that accommodate the substrate and facilitate the reaction.

Quantum Mechanical and Molecular Dynamics Simulations of Bioluminescent Pathways

Quantum Mechanical (QM) and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are indispensable for investigating the detailed electronic and energetic changes during the bioluminescent reaction. QM/MM approaches are particularly powerful as they treat the chemically active site (where the reaction occurs) with high-level quantum chemistry, while the surrounding protein environment is described by a less computationally intensive molecular mechanics force field. researchgate.netwikipedia.orgbiorxiv.org This allows for the study of complex enzymatic reactions within a realistic biological context.

Investigation of Tautomeric Equilibrium and Protonation States of this compound

The reactivity and emission properties of small molecules like this compound are highly dependent on their tautomeric forms and protonation states. Computational chemistry is crucial for identifying the most probable tautomeric and protonation states of this compound and its intermediates throughout the bioluminescent pathway. wikipedia.orgnih.govnih.gov

Studies on the NanoLuc-furimazine system have revealed that the relative stability of the enol and keto forms of this compound in aqueous solutions supports the involvement of the enol form in the bioluminescent reaction. cenmed.comwikipedia.org Furthermore, computational modeling has been used to identify the most likely protonation states of this compound (the reactant) and furimamide (the final emissive product) within the NanoLuc enzyme. cenmed.comwikipedia.org For instance, the zwitterionic form of furimamide (FurC) has emerged as the most probable final product, with its predicted emission spectrum closely matching experimental data. cenmed.comwikipedia.org While an anionic form (FurD) also showed a fitting emission spectrum, its high protonation tendency made it less likely to be the primary light-emitting species. cenmed.comwikipedia.org

The importance of considering tautomerism and protonation states in computational studies is highlighted by the fact that these factors can significantly influence ligand-protein interactions and lead to alternative binding modes. nih.gov

Analysis of Oxidative Processes and Energy Barriers in this compound Reactivity

Bioluminescence often involves oxidative processes where the luciferin (B1168401) substrate reacts with oxygen. Computational methods are essential for mapping these oxidative pathways, identifying crucial intermediates, and calculating the energy barriers associated with each step. cenmed.com

In the NanoLuc-furimazine system, computational studies have investigated the oxidation mechanism of this compound, particularly focusing on the formation and decomposition of the dioxetanone intermediate. cenmed.com Dioxetanone intermediates are central to many chemiluminescent and bioluminescent systems, and their decomposition is responsible for light emission. cenmed.com Two possible pathways for this compound oxidation, at the C2 and C3 positions, have been explored computationally, both of which appear feasible, with energy barriers suggesting that C2 oxygenation is a likely route. cenmed.com These calculations help to elucidate the sequence of bond-breaking and bond-forming events and the energetic landscape of the reaction.

Identification of Emissive Species and Intermediates in this compound Bioluminescence

Identifying the precise chemical species responsible for light emission (the chromophore) and other transient intermediates is critical for a complete understanding of bioluminescence. Computational chemistry, particularly time-dependent density functional theory (TD-DFT) and QM/MM spectroscopic property calculations, is invaluable for this purpose. researchgate.netigem.org

For the NanoLuc-furimazine system, theoretical studies have investigated the absorption and emission properties of various possible light-emitter forms of furimamide. researchgate.netigem.org These studies analyze charge transfer and the orbitals involved in electronic transitions, providing insights into why certain forms are emissive while others may have forbidden emission transitions. researchgate.netigem.org The evolution of excited states of furimamide within the NanoLuc binding pocket has been explored, confirming the existence of a crossing point between singlet excited states after photoexcitation and during system relaxation, where an initially populated S2 (π→π* transition) becomes the first singlet excited state. researchgate.netigem.org This detailed understanding of excited-state dynamics is crucial for explaining the high quantum yield and spectral properties of the emitted light.

Role of Computational Methods in Advancing Mechanistic Understanding of this compound

Computational methods have profoundly advanced the mechanistic understanding of this compound's bioluminescence by providing insights that are challenging or impossible to obtain solely through experimental techniques. researchgate.netwikipedia.orgbiorxiv.org

Complementary to Experiments: Computational studies complement experimental findings by providing atomic-level resolution of reaction pathways, transition states, and intermediate structures. wikipedia.orgbiorxiv.org

Prediction and Characterization: They enable the prediction and characterization of transient species, such as tautomers, protonation states, and dioxetanone intermediates, which are often too short-lived to be observed experimentally. cenmed.comresearchgate.netwikipedia.orgnih.govigem.org

Energy Landscape Mapping: Computational approaches allow for the mapping of the entire energy landscape of the reaction, identifying activation barriers and thermodynamically favored pathways. cenmed.com

Enzyme-Substrate Interactions: Molecular modeling provides detailed insights into the specific interactions between this compound and the NanoLuc enzyme, revealing how the enzyme catalyzes the light-emitting reaction. researchgate.netwikipedia.org

Rational Design: A deeper mechanistic understanding facilitated by computational chemistry can guide the rational design of novel luciferins and luciferases with improved properties, such as enhanced brightness or altered emission wavelengths, for various bioanalytical and imaging applications.

Structural Modification and Derivative Development of Furomazine for Enhanced Research Utility

Synthetic Strategies for Novel Furomazine Derivatives

The synthesis of novel this compound derivatives often involves strategic modifications to the core imidazopyrazinone structure to impart desired characteristics. Researchers have explored various synthetic pathways to create analogues with enhanced properties. utupub.fi

Considerable effort has been directed towards investigating the impact of substituents at the C-6 and C-8 positions of the imidazopyrazinone core on the bioluminescent properties of this compound derivatives. utupub.fi This systematic modification allows for the fine-tuning of their performance. For example, novel derivatives such as molecule A2 (2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one) and molecule A3 (2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one), which feature specific substituents at these positions, have demonstrated promising bioluminescence properties suitable for both in vitro and in vivo biological evaluations. utupub.fi

The introduction of protective groups is a strategy employed to enable the controlled release of this compound or its active components. This approach is particularly relevant for applications requiring precise temporal and spatial control over bioluminescence. Research indicates that controlling the release of a bulky ester from this compound can facilitate bioluminescence imaging of hydrolase activity in living mammalian cells. researchgate.net This suggests that ester-based protective groups can be utilized to "cage" the active compound, releasing it upon enzymatic cleavage or other specific triggers. While general principles of photoremovable protecting groups and bioorthogonal release mechanisms exist for other compounds, their direct application to this compound for controlled release highlights a promising avenue for future development. nih.govnih.govgoogleapis.com

Development of Caged and Bioconjugatable this compound Analogues

The development of caged and bioconjugatable this compound analogues represents a significant advancement for expanding its research utility. The concept of "caged" compounds involves temporarily inactivating a bioactive molecule with a light-sensitive protecting group, which can then be removed upon light exposure to release the active molecule. nih.govnih.gov While specific "photocaged this compound" examples are not extensively detailed in the provided search results, the principle of controlled release via ester cleavage (as mentioned in 4.2.2) aligns with the caged compound strategy. researchgate.net

Furthermore, efforts are underway to synthesize bioconjugatable this compound analogues. These derivatives incorporate novel modifications that allow for the chemical attachment of small molecules, expanding their utility in various biological systems, such as in Bioluminescence Resonance Energy Transfer (BRET) studies. utupub.fi The synthesis of precursors suitable for bioconjugation, including novel compounds like 12 and 13, are critical steps towards achieving this goal, despite ongoing challenges in the final synthesis of the desired luciferase substrates. utupub.fi

Optimization for Cellular and In Vitro System Compatibility of this compound Substrates

Optimizing this compound substrates for compatibility with cellular and in vitro systems is paramount for their effective application in biological research. The native this compound substrate faces limitations due to its low solubility and bioavailability, which restricts its maximum injectable dose for in vivo applications. hodoodo.comnih.govnih.gov

To address the solubility and bioavailability issues, strategies for improving aqueous solubility have been successfully implemented. Two notable examples are Hydrofurimazine (B11933442) (PubChem CID 137285375) and Fluorofurimazine (B12065213). hodoodo.comnih.gov These derivatives exhibit significantly improved aqueous solubility compared to standard this compound. hodoodo.comnih.gov

The enhanced solubility of Hydrofurimazine and Fluorofurimazine translates to superior performance in bioluminescence assays. When tested in vitro, these analogues, along with stabilized O-acetylated furimazine analogues known as hikarazines, demonstrated greater signal intensity and extended reaction duration compared to standard this compound. hodoodo.comnih.gov In in vivo studies, the NanoLuc/Fluorofurimazine pair showed the highest bioluminescence intensity following intravenous administration, proving to be approximately 9-fold brighter than the NanoLuc/Furomazine pair and 11-fold more intense than the NanoLuc/hikarazine-003 pair. nih.govnih.gov This improved performance allows for higher substrate loading and enhanced optical imaging sensitivity in small animals, thereby advancing the utility of NanoLuc-derived bioluminescent systems for deep tissue imaging. nih.govnih.gov

Considerations for Sustained Signal Generation

For a chemical compound to be useful in research applications requiring "sustained signal generation," it typically needs to possess inherent spectroscopic properties (e.g., fluorescence, luminescence, or other detectable signals) that can be maintained over time, or it must be amenable to modification to acquire such properties. In the context of this compound, there is no significant body of public research that describes its intrinsic properties for signal generation or any efforts to structurally modify it to achieve sustained signal generation for research utility.

While some patent literature mentions this compound in lists of compounds that could be incorporated into sustained-release drug delivery systems justia.comgoogleapis.comgoogle.com, this refers to the controlled release of the drug itself within a biological system, not the generation of a sustained detectable signal by the compound for research purposes. Similarly, patents discussing diagnostic agents that employ "fluorescent probes" or "gas-generating systems" for signal enhancement list this compound as a potential "bioactive agent" or drug that could be delivered by such systems, rather than being the signal-generating component itself or a target for such modification google.comgoogleapis.com.

Therefore, based on available public research, specific considerations for sustained signal generation directly related to the chemical compound this compound for research applications are not detailed.

Applications of Furomazine in Advanced Bioluminescent Research Systems

Advancements in Live-Cell and Single-Cell Bioluminescence Imaging with Furomazine

Long-Term Observation Methodologies

The development of caged furimazine (FMZ) derivatives has significantly advanced long-term live-cell bioluminescence imaging. These derivatives incorporate a protective group at the C-3 position and a hydroxy group at the C-6 phenyl ring, enabling sustained and consistent bioluminescent signals when used with the NanoLuc (NLuc)/NanoKAZ (NKAZ)-FMZ system uni-freiburg.de.

A notable example is the derivative named Ad-FMZ-OH (adamantanecarbonyl group with a hydroxy substituent). This compound demonstrated significantly prolonged and constant bioluminescent signals in cells expressing NanoLuc compared to the native furimazine substrate uni-freiburg.de. Ad-FMZ-OH has facilitated continuous bioluminescence imaging at the single-cell level for up to 24 hours uni-freiburg.de. The membrane permeability and cytotoxicity of these derivatives are critical factors that have been evaluated to optimize their performance for extended observation periods uni-freiburg.de. This progress addresses a conventional drawback of bioluminescence imaging, which often faces limitations due to weak signals and low chemical stability of luciferins over time, thereby enabling long-term imaging of various life phenomena nih.gov.

Application to Myogenesis Monitoring

Ad-FMZ-OH has been successfully applied to bioluminescence imaging for monitoring myocyte fusion, a key event in myogenesis nih.govuni-freiburg.de. This derivative allowed for consecutive and sensitive monitoring of myocyte fusion at a single-cell level over an entire day uni-freiburg.de. The integration of Ad-FMZ-OH with a split NanoKAZ-based bioluminescence assay system has proven effective in observing actual cellular events like myocyte fusion with high resolution for extended durations nih.gov.

Development of Red-Shifted Bioluminescence Probes Utilizing this compound

A crucial area of development in bioluminescence imaging involves creating red-shifted probes. The blue light emission (around 460 nm) characteristic of the native NanoLuc-furimazine system is suboptimal for deep tissue imaging in vivo due to significant absorption by mammalian tissues frontiersin.orgarima.co.kenih.govinvivochem.cnaobious.comnih.gov. Red-shifted bioluminescence, typically emitting in the red or near-infrared (NIR) spectrum (>600 nm), offers better tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios and improved sensitivity for deep tissue visualization cenmed.comarima.co.kenih.gov.

Strategies for achieving red-shifted bioluminescence with this compound-based systems include:

Engineering NanoLuc Luciferase and Substrates: Researchers have engineered NanoLuc luciferase and developed novel furimazine analogs to shift emission wavelengths. Examples include hydrofurimazine (B11933442) and fluorofurimazine (B12065213), both demonstrating enhanced aqueous solubility and higher brightness in vivo compared to native furimazine cenmed.comfrontiersin.orgnih.govselleckchem.com. Fluorofurimazine, in particular, has shown significantly higher photon flux signals in vivo even at lower concentrations than furimazine, enabling improved detection sensitivity in respiratory organs and facilitating two-population imaging when paired with AkaLuc and its substrate AkaLumine cenmed.comfrontiersin.orgnih.govresearchgate.net.

Coelenterazine (B1669285) Analogs: Synthetic coelenterazine analogs, such as diphenylterazine (B2949931) (DTZ), have been explored with NanoLuc to achieve red-shifted emissions. For instance, the teLuc/DTZ pair, which involves a mutant of NanoLuc, has shown more than double the emission intensity compared to the NanoLuc-furimazine system and emitted 13 times more photons at wavelengths longer than 600 nm than the FLuc/D-luciferin system invivochem.cnaobious.com.

Bioluminescence Resonance Energy Transfer (BRET): BRET-based reporters combine NanoLuc with a fluorescent protein to achieve red-shifted emissions. Antares, a fusion of NanoLuc to the orange fluorescent protein CyOFP1, and Antares2, a fusion of teLuc to a fluorescent protein, are examples cenmed.cominvivochem.cnaobious.com. Antares2-DTZ, for instance, offers emissions further red-shifted to the >600 nm range and produces 65 times more photons above 600 nm than FLuc-D-Luciferin aobious.com. More recently, semisynthetic NanoLuc (sNLuc) systems, where a split NanoLuc is functionalized with a fluorophore for BRET emission (e.g., sNLuc-ATTO 647N), have demonstrated exceptional BRET ratios and brightness sufficient for naked-eye detection in blood or through tissues, with an I674/I450 ratio greater than 14, indicating a significant red-shift with minimal blue light output nih.gov.

Emerging Research Directions and Theoretical Applications of Furomazine

Exploration of Furomazine in Non-Bioluminescent Biochemical Functions

Currently, specific and extensive research on the non-bioluminescent biochemical functions of this compound (PubChem CID 219083) is not widely documented in the publicly available scientific literature. Its primary characterization revolves around its interaction with NanoLuc luciferase to produce light. However, as a small organic molecule, this compound possesses a distinct chemical structure that could theoretically enable interactions with other biological molecules or pathways independent of its light-emitting properties. Future investigations may explore its potential as a ligand for specific receptors, an inhibitor or activator of enzymes, or a modulator of cellular processes through mechanisms unrelated to bioluminescence. Such explorations would typically involve high-throughput screening against a broad range of biological targets to identify unforeseen interactions.

In Silico Screening and Repurposing for Molecular Targets

In silico screening, a computational approach to drug discovery, is increasingly employed to identify potential molecular targets and repurpose existing compounds for new therapeutic applications nih.govuni.luresearchgate.net. This methodology leverages structural information of proteins and ligands, utilizing techniques such as molecular docking and molecular dynamics simulations to predict binding affinities and interactions uni.luresearchgate.net. While these computational methods are widely applied in drug development, specific studies directly involving this compound (PubChem CID 219083) in such large-scale in silico screenings for novel molecular targets or drug repurposing were not identified in the current search. invivochem.cnsemanticscholar.orgresearchgate.netnih.govnih.gov

The nonstructural protein 16 (Nsp16) of SARS-CoV-2, a 2′-O-methyltransferase, is a crucial target for antiviral drug development due to its essential role in viral immune evasion and replication cenmed.comfishersci.camdpi.comelifesciences.orgembopress.orgnih.govnih.gov. Nsp16 functions in complex with Nsp10, and inhibiting this heterodimer can significantly attenuate viral propagation cenmed.comfishersci.camdpi.comelifesciences.orgembopress.orgnih.govnih.gov. Computational studies have been instrumental in identifying potential inhibitors for Nsp16, often focusing on compounds that target its S-adenosylmethionine (SAM) binding pocket. For instance, compounds like Sinefungin (PubChem CID 65482) and other purine (B94841) analogs (e.g., SS148, WZ16) have been investigated for their inhibitory effects on Nsp16 through computational and experimental approaches. fishersci.caelifesciences.orgnih.govctdbase.orgnih.gov

While SARS-CoV-2 Nsp16 remains a significant target for in silico drug discovery, direct computational studies specifically investigating the interactions of this compound (PubChem CID 219083) with SARS-CoV-2 Nsp16 were not found. However, given its small molecule nature and established biochemical reactivity, this compound could theoretically serve as a candidate for future computational screening efforts aimed at identifying novel antiviral agents or other enzyme modulators.

Development of Multifunctional Probes Incorporating this compound

Multifunctional probes are engineered molecules designed to perform multiple functions simultaneously, such as sensing, imaging, and therapeutic delivery, often combining different modalities like fluorescence and bioluminescence nih.govnih.gov. While the user specifically requested information on "this compound," it is important to note that "furimazine" (PubChem CID 136008305), a structurally related but distinct compound, is the more commonly cited synthetic substrate for NanoLuc luciferase in the development of advanced bioluminescent probes researchgate.netwikidata.orguni.luuni-freiburg.denih.govresearchgate.netnih.gov.

Research in this area has focused on developing derivatives of furimazine, such as fluorofurimazine (B12065213) and hydrofurimazine (B11933442), to improve properties like water solubility, membrane permeability, and tissue penetration for enhanced in vivo bioluminescence imaging researchgate.netuni-freiburg.denih.govresearchgate.net. These derivatives have been successfully applied in tracking viral infections and other biological processes. For example, probes utilizing a diphenylterazine (B2949931) (PubChem CID 135439143) core, which is chemically related to the imidazopyrazine scaffold found in furimazine and coelenterazine (B1669285), have been developed in conjunction with NanoLuc for detecting reactive oxygen species like hydrogen peroxide wikidata.orguni.lu. This highlights the potential of the broader imidazopyrazine scaffold for creating versatile bioluminescent tools. While "this compound" (PubChem CID 219083) has been listed in patents broadly related to diagnostic/therapeutic agents google.comgoogle.com, specific research detailing its incorporation into multifunctional probes beyond its general use as a NanoLuc substrate, in the same detailed manner as its analog "furimazine," was not extensively found.

Future Methodological Advancements in this compound Research and Development

Future methodological advancements in this compound research and development are likely to align with broader trends in small molecule chemistry and bioluminescence. Key areas include:

Improved Synthesis and Derivatization: Developing more efficient and cost-effective synthetic routes for this compound and its novel derivatives. This could lead to analogs with enhanced properties such as increased solubility, improved bioavailability, and optimized spectral characteristics, similar to the advancements seen with furimazine derivatives like fluorofurimazine researchgate.netuni-freiburg.denih.govresearchgate.net.

Expanded Mechanistic Understanding: Deeper investigation into the precise biochemical and biophysical interactions of this compound beyond its role as a NanoLuc substrate. This could involve structural biology techniques to elucidate its binding modes with other potential targets, if any exist.

Targeted Delivery Systems: Development of advanced delivery vehicles, such as nanoparticles or specific conjugation strategies, to improve the targeted delivery of this compound in biological systems. This would enhance its efficacy in specific applications and minimize off-target effects.

High-Throughput Screening and Computational Design: Leveraging high-throughput screening platforms and advanced in silico methods to explore a vast chemical space around the this compound scaffold. This could identify novel non-bioluminescent applications or optimize its properties for specific functions, such as improved stability or reduced cytotoxicity.

Integration with Advanced Imaging Modalities: Combining this compound-based bioluminescence with other imaging techniques (e.g., MRI, PET) to create multimodal probes that offer complementary information and enhanced spatial resolution.

These advancements aim to broaden the scope of this compound's applications, moving beyond its current primary utility in bioluminescence and potentially uncovering new roles in diagnostics, therapeutics, or fundamental biological research.

Q & A

What are the critical factors in preparing stable Furimazine solutions for bioluminescence assays, and how do solvent choices impact luminescence efficiency?

Methodological Answer:

- Solvent Selection: Furimazine (Fz) is typically dissolved in anhydrous DMSO or ethanol to avoid hydrolysis. DMSO is preferred for high solubility, but ethanol may reduce solvent-induced cytotoxicity in live-cell assays .

- Stability: Freshly prepared solutions are essential, as prolonged storage (>6 hours at 4°C) reduces luminescence intensity by 15–20% due to oxidation. Aliquot storage at -80°C under inert gas (e.g., argon) extends stability to 1 month .

- Validation: Pre-test solvent compatibility with the luciferase variant (e.g., NanoLuc®) using a negative control (solvent-only) to rule out quenching effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.